molecular formula C9H10O3 B141060 3,4-Dimethoxybenzaldehyde CAS No. 120-14-9

3,4-Dimethoxybenzaldehyde

Cat. No.: B141060
CAS No.: 120-14-9
M. Wt: 166.17 g/mol
InChI Key: WJUFSDZVCOTFON-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 166.1739 . It is soluble in alcohol and diethyl ether, and slightly soluble in hot water .

Cellular Effects

Benzaldehydes, a class of compounds to which 3,4-Dimethoxybenzaldehyde belongs, have been found to disrupt cellular antioxidation systems, which can inhibit microbial growth .

Molecular Mechanism

It is known that benzaldehydes can disrupt cellular antioxidation systems . This suggests that this compound may exert its effects at the molecular level by interacting with enzymes, proteins, and other biomolecules involved in antioxidation.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 281 °C and a melting point of 40-43 °C .

Dosage Effects in Animal Models

It has been used in a two-stage chemical carcinogenesis method to induce benign papilloma development and their conversion to squamous cell carcinoma in the skin of susceptible mouse strains .

Metabolic Pathways

It is known that benzaldehydes can disrupt cellular antioxidation systems , suggesting that this compound may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

Given its solubility properties , it may be transported and distributed within cells and tissues via passive diffusion or by interacting with transporters or binding proteins.

Properties

IUPAC Name

3,4-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3
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InChI Key

WJUFSDZVCOTFON-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC
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Molecular Formula

C9H10O3
Record name VERATRALDEHYDE
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DSSTOX Substance ID

DTXSID7026285
Record name Veratraldehyde
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Molecular Weight

166.17 g/mol
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Physical Description

Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992), Solid, white crystalline solid
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Boiling Point

538 °F at 760 mmHg (NTP, 1992), 281.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 6.32 mg/mL at 25 °C, insoluble in cold water; soluble in hot water oils, soluble (in ethanol)
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CAS No.

120-14-9
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Record name Benzaldehyde, 3,4-dimethoxy-
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Record name 3,4-Dimethoxybenzaldehyde
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Melting Point

108 to 109 °F (NTP, 1992), 58 °C
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Synthesis routes and methods I

Procedure details

22 ml of a dipotassium hydrogen phosphate/citric acid buffer solution of pH 4.5 (prepared by titrating a 0.2 M potassium dihydrogen phosphate solution with a 0.1 M citric acid solution and diluting to 1/4) were treated at 45° C. with 243 mg (1.60 mmol) of 3,4-dimethoxytoluene in 1 ml of ethanol. 0.180 mmol of a mediator (Table 1) was added with stirring. After approx. 10 minutes, the mixture was treated with 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity: approx. 18 IU/mg, defined with ABTS as substrate). After a reaction time of 22 hours with exposure to air, the reaction solution was extracted with chloroform and examined by N spectroscopy and gas chromatography. Yields of 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzyl alcohol, see Table 1.
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
243 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

100 g of vanillin (0.658 mol), 128 g of dimethyl sulfate (1.00 mol), and 96.0 g of sodium carbonate (0.91 mol) were heated with stirring to 80° C over b 0.5 hr. Stirring was continued at this temperature for 1.0 hr. over which time 60 ml of water were added in 5 ml portions. Work-up as in Example 1 gave a quantitative yield of veratraldehyde which contained not more than 0.1% vanillin, as determined by g.l.c. analysis.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

22 ml of a dipotassium hydrogen phosphate/citric acid buffer solution of pH 4.5 (prepared by titrating a 0.2 M potassium dihydrogen phosphate solution with a 0.1 M citric acid solution and diluting to 1/4) were treated at 45° C. with 269 mg (1.60 mmol) of 3,4-dimethoxybenzyl alcohol in 1 ml of ethanol. 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide were added with stirring. After approx. 10 minutes, the mixture was treated with 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as substrate). After a reaction time of 22 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 92% of 3,4-dimethoxybenzaldehyde.
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
269 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
32.1 mg
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

In a 5 L flask equipped with mechanical stirrer and reflux condenser were placed 100.0 g (0.657 mol) of 3.4-dimethoxytoluene, 2.64 L of cyclohexane (0.25 M), and 104.5 g (0.986 mol) of anhydrous sodium carbonate. The apparatus was flushed with argon. The mixture was stirred and heated to reflux while continuing to sweep argon gently over the solution. A mixture of 197.28 g of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.69 mol, 1.05 eq.) and 4.08 g 2,2'-azobis- 2,4-dimethylpentanenitrile (VAZO-52, 0.016 mol, 0.025 eq.) were gradually added through a funnel to the solution over a period of 120 minutes. After addition of the mixture was complete, the reaction mixture was allowed to stir for another thirty minutes at reflux. The solution was allowed to cool to room temperature and the solids was removed by vacuum filtration. The receiver flask contained 122.0 g of sodium carbonate monohydrate. The cyclohexane was removed in vacuo. To the residue was added 600 mL of water and 600 mL of tetrahydrofuran. The solution was mechanically stirred and heated to reflux for two hours. After cooling, the tetrahydrofuran was removed in vacuo. The aqueous solution was extracted three times with 200 mL of methyl tert-butyl ether. The organic extract was dried with anhydrous magnesium sulfate. After removing the magnesium sulfate by vacuum filtration through a fritted funnel, the methyl tert-butyl ether was removed in vacuo to provide 120.6 g of crude veratraldehyde (0.725 mol, 110.4% yield) that was shown to be 74.9% pure by GC and 77.4% pure by HPLC. The product was purified by bulb-to-bulb distillation to provide 72.2 g of veratraldehyde (0.434 mol, 66.1% yield, 94.1% pure by GC, 97.2% pure by HPLC). The distilled material was dissolved in 1.5 volumes (108 mL) of toluene and 1.5 volumes of cyclohexane and allowed to sit overnight in a freezer. The crystals were collected the following morning by vacuum filtration. The filter cake was washed liberally with cyclohexane. After drying in vacuo, 53.7 g (0.323 mol, 49.2% yield, 100.0% pure by HPLC, 99.2% pure by GC) of white crystalline veratraldehyde was collected.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104.5 g
Type
reactant
Reaction Step Two
Quantity
197.28 g
Type
reactant
Reaction Step Three
Quantity
0.016 mol
Type
catalyst
Reaction Step Four
Quantity
2.64 L
Type
solvent
Reaction Step Five
Yield
110.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxybenzaldehyde
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3,4-Dimethoxybenzaldehyde
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of Veratraldehyde?

A1: Veratraldehyde (3,4-Dimethoxybenzaldehyde) has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What are the key spectroscopic characteristics of Veratraldehyde?

A: Veratraldehyde can be characterized using techniques like FTIR, NMR, and GC-MS. [, , , , ] For example, the presence of the aldehyde group is evident in the FTIR spectrum as a strong absorption band around 1660-1700 cm−1. [, ]

Q3: How soluble is Veratraldehyde in different solvents?

A: Veratraldehyde exhibits solubility in organic solvents like ethanol and acetonitrile. [, , , ] Its solubility in aqueous solutions is limited but can be enhanced by using co-solvents or formulating it into suitable delivery systems. [, , , ]

Q4: How is Veratraldehyde synthesized in a laboratory setting?

A: Veratraldehyde can be synthesized from vanillin through methylation using reagents like dimethyl carbonate or dimethyl sulfate. [, , ] This reaction typically requires a catalyst, such as potassium carbonate or a lanthanum-magnesium mixed oxide. [, , ]

Q5: Can Veratraldehyde be produced in an environmentally friendly way?

A: Research is exploring greener approaches for Veratraldehyde synthesis. One method utilizes potassium-promoted lanthanum-magnesium mixed oxide as a heterogeneous catalyst, offering a more environmentally friendly alternative to traditional homogeneous catalysts. []

Q6: How does Veratraldehyde interact with lignin peroxidase in lignin degradation?

A: Veratraldehyde acts as a redox mediator for lignin peroxidase, facilitating the oxidation of lignin. [, , , ] It is oxidized to a cation radical, which then interacts with lignin, leading to its breakdown.

Q7: How is Veratraldehyde metabolized by fungi?

A: Fungi can metabolize Veratraldehyde through various pathways. For instance, it can be reduced to Veratryl alcohol by aryl-alcohol dehydrogenase or oxidized to Veratric acid by aryl-alcohol oxidase. [, ]

Q8: Does Veratraldehyde have any known toxicity concerns?

A: While generally considered safe for use as a flavoring agent, research on the potential toxicity and long-term effects of Veratraldehyde is ongoing. [, , , ] Studies are exploring its effects on various biological systems and investigating potential adverse effects.

Q9: How do structural modifications of Veratraldehyde affect its biological activity?

A: Changes to the Veratraldehyde structure, such as the introduction of halogen or hydroxyl groups, can significantly impact its biological activity, including its potency and selectivity toward specific targets. [, , , , ]

Q10: Are there any known analogues of Veratraldehyde with similar biological activities?

A: Several analogues, such as anisaldehyde, share structural similarities with Veratraldehyde and might exhibit comparable biological activities. [] These analogues are being investigated for their potential applications in various fields.

Q11: What are the commonly used analytical methods for the detection and quantification of Veratraldehyde?

A: Various techniques are employed for analyzing Veratraldehyde, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ] These methods allow for sensitive and accurate determination of Veratraldehyde in different matrices.

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